2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
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Overview
Description
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound with a unique structure that includes a pyrrolone ring, an acetyl group, a chlorinated ethylphenyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The process may start with the formation of the pyrrolone ring, followed by the introduction of the acetyl group, the chlorinated ethylphenyl group, and the cyclohexyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical responses. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- include other pyrrolone derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific biological or industrial applications.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(4-chloro-3-ethylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H24ClNO3 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-acetyl-1-(4-chloro-3-ethylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H24ClNO3/c1-3-13-11-15(9-10-16(13)21)22-18(14-7-5-4-6-8-14)17(12(2)23)19(24)20(22)25/h9-11,14,18,24H,3-8H2,1-2H3 |
InChI Key |
WYBQTLXGYGOSML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl |
Origin of Product |
United States |
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